molecular formula C20H32F2O5 B601818 Lubiprostone Related Compound 3 CAS No. 1263283-38-0

Lubiprostone Related Compound 3

カタログ番号: B601818
CAS番号: 1263283-38-0
分子量: 390.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lubiprostone Related Compound 3 is a derivative of lubiprostone, a prostaglandin E1 analog. Lubiprostone is primarily used in the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. This compound shares structural similarities with lubiprostone but may exhibit distinct pharmacological properties and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lubiprostone Related Compound 3 involves multiple steps, starting from prostaglandin E1. The key steps include:

    Oxidation: Prostaglandin E1 is oxidized to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form a bicyclic structure.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: High-performance liquid chromatography and other purification techniques are employed to ensure the compound’s purity.

化学反応の分析

Types of Reactions

Lubiprostone Related Compound 3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: Substitution reactions can introduce different substituents to the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

科学的研究の応用

Analytical Applications

1. Impurity Testing
Lubiprostone Related Compound 3 serves as a reference marker in the impurity analysis of Lubiprostone formulations. It is utilized in high-performance liquid chromatography (HPLC) methods to ensure the purity and quality of Lubiprostone products. The compound's high purity levels (≥90%) are crucial for maintaining the integrity of pharmaceutical formulations and complying with regulatory standards .

2. Quality Control
The compound is integral to quality control processes for Abbreviated New Drug Applications (ANDA). Its role in method validation ensures that pharmaceutical products meet specified quality criteria before reaching the market .

Clinical Applications

1. Efficacy in Constipation Disorders
Recent studies have demonstrated the efficacy of Lubiprostone in various patient populations:

  • Chronic Idiopathic Constipation (CIC) : Clinical trials have shown that Lubiprostone significantly increases spontaneous bowel movements (SBMs) compared to placebo. For instance, a meta-analysis indicated a relative risk increase of 1.454 for SBMs per week among patients treated with Lubiprostone .
  • Opioid-Induced Constipation (OIC) : In patients with chronic non-cancer pain receiving opioids, Lubiprostone has been effective in increasing SBM frequency. A pooled analysis confirmed its effectiveness particularly in patients not using methadone .
  • Irritable Bowel Syndrome with Constipation (IBS-C) : Lubiprostone has also been shown to improve abdominal pain and bloating symptoms associated with IBS-C, with significant improvements noted over treatment periods .

Case Studies

Case Study 1: Efficacy in OIC
In a phase III clinical trial involving patients with OIC, those treated with Lubiprostone experienced an increase in SBMs compared to those receiving placebo. The study highlighted no significant safety concerns associated with the use of Lubiprostone across different opioid treatments .

Case Study 2: IBS-C Treatment
A multi-center trial assessing the impact of Lubiprostone on IBS-C patients reported significant improvements in abdominal pain and overall bowel function after 8 weeks of treatment. Patients demonstrated higher responder rates compared to placebo groups .

Data Tables

Application Area Findings Study Reference
Chronic Idiopathic ConstipationIncreased SBMs by 1.454 times per week vs placebo
Opioid-Induced ConstipationEffective SBM increase; no safety issues noted
Irritable Bowel SyndromeSignificant improvement in abdominal pain and bloating

作用機序

Lubiprostone Related Compound 3 exerts its effects by activating chloride channels on the apical membrane of gastrointestinal epithelial cells. This activation increases the secretion of chloride-rich fluid into the intestinal lumen, which softens the stool and enhances intestinal motility. The molecular targets include type 2 chloride channels, and the pathways involved are related to chloride ion transport and fluid secretion.

類似化合物との比較

Similar Compounds

    Lubiprostone: The parent compound, used for treating constipation.

    Linaclotide: Another compound used for treating constipation, but with a different mechanism of action.

    Elobixibat: A bile acid transporter inhibitor used for treating chronic constipation.

Uniqueness

Lubiprostone Related Compound 3 is unique due to its specific structural modifications, which may result in distinct pharmacological properties. Unlike linaclotide and elobixibat, which have different mechanisms of action, this compound shares a similar mechanism with lubiprostone but may offer advantages in terms of efficacy, safety, or specific therapeutic applications.

生物活性

Lubiprostone Related Compound 3 (M3) is a metabolite of lubiprostone, a bicyclic fatty acid derivative of prostaglandin E1. This article explores the biological activity of M3, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

Overview of Lubiprostone and Its Metabolite M3

Lubiprostone primarily acts by activating ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells. This activation leads to an efflux of chloride ions into the intestinal lumen, followed by sodium ions and water, enhancing intestinal fluid secretion and motility . M3, while a minor metabolite (making up less than 10% of the administered dose), is significant in understanding the pharmacodynamics of lubiprostone.

Pharmacokinetics

The pharmacokinetic properties of M3 are characterized by rapid metabolism and low systemic availability:

  • Absorption : M3 is absorbed efficiently in the gastrointestinal tract, with peak plasma concentrations occurring approximately 1.14 hours after administration .
  • Distribution : M3 exhibits minimal distribution beyond gastrointestinal tissues, maintaining a high protein binding rate (approximately 94%) .
  • Metabolism : Unlike many drugs, M3 is metabolized locally in the GI tract via carbonyl reductase without involvement from the hepatic cytochrome P450 system .
  • Elimination : The majority of M3 is excreted in urine within 48 hours post-administration, with negligible amounts found in feces .

M3's mechanism closely mirrors that of its parent compound. It primarily activates ClC-2 channels; however, studies suggest that it may also act as a general activator of cAMP-gated ion channels through EP4 receptors. This broad activation contributes to increased chloride secretion and subsequent fluid movement in the intestines .

Clinical Efficacy

Clinical studies have assessed the effectiveness of lubiprostone and its metabolites in treating chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Key findings include:

  • Improvement in Bowel Movements : Patients receiving lubiprostone reported significant increases in spontaneous bowel movements (SBMs) compared to placebo groups. For instance, one study noted a mean SBM count increase from 3.99 to 5.89 per week (p < 0.0001) .
  • Symptom Relief : Lubiprostone treatment led to improvements in abdominal discomfort and bloating among patients suffering from constipation-related disorders .
  • Adverse Effects : Common side effects included nausea (21% incidence), diarrhea, and headache, although serious adverse events were rare .

Summary of Clinical Studies

Study ReferencePopulationInterventionResults
Ueno et al 2004N=57Lubiprostone 24 mcg BIDSignificant improvement in SBM rates and stool consistency
Johanson et al 2005aN=878Lubiprostone vs placeboIncreased SBMs (5.89 vs 3.99) and symptom relief
Ueno et al 2012Elderly patientsLubiprostoneImproved constipation severity; adverse events less frequent

Safety Profile

The safety profile of M3 is closely related to that of lubiprostone. Most adverse effects are mild to moderate, with nausea being the most frequently reported side effect. Clinical assessments have shown no significant trends that would indicate serious health risks associated with its use .

特性

CAS番号

1263283-38-0

分子式

C20H32F2O5

分子量

390.47

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。